molecular formula C18H20FNO3S B2750473 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide CAS No. 1795299-65-8

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide

Cat. No.: B2750473
CAS No.: 1795299-65-8
M. Wt: 349.42
InChI Key: FGJPKHRPRCDCKI-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is a complex organic compound characterized by the presence of fluorine, sulfur, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether linkage. This is followed by the introduction of the methoxy groups through methylation reactions. The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can produce a variety of substituted derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly acting on specific biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide involves its interaction with molecular targets in biological systems. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, while the thioether and methoxy groups may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
  • 2-((4-bromophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
  • 2-((4-methylphenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide

Uniqueness

Compared to its analogs, 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-22-16-6-4-3-5-15(16)17(23-2)11-20-18(21)12-24-14-9-7-13(19)8-10-14/h3-10,17H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJPKHRPRCDCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CSC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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